DMT-2'-F-Bz-dC

Descripción general

Descripción

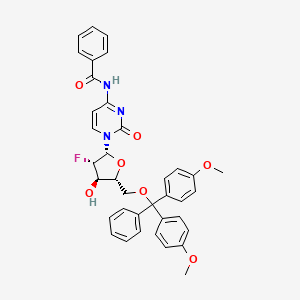

DMT-2’-F-Bz-dC, also known as 5’-O-(4,4’-dimethoxytrityl)-N4-benzoyl-2’-fluoro-2’-deoxycytidine, is a modified nucleoside derivative. It is a cytidine analog that has been fluorinated and protected with benzoyl and dimethoxytrityl groups.

Aplicaciones Científicas De Investigación

DMT-2’-F-Bz-dC has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology: Employed in studies involving DNA methylation and gene expression regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-Bz-dC involves multiple steps, starting with the fluorination of cytidine. The key steps include:

Protection: The amino group at the 4 position is protected with a benzoyl group, and the hydroxyl group at the 5’ position is protected with a dimethoxytrityl group.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

In industrial settings, the production of DMT-2’-F-Bz-dC follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

Automated Synthesis: Automated synthesizers are employed to ensure consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

DMT-2’-F-Bz-dC undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The benzoyl and dimethoxytrityl protecting groups can be removed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., ammonia) are used to remove the protecting groups.

Major Products Formed

The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Mecanismo De Acción

DMT-2’-F-Bz-dC exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression and has potential anti-tumor effects. The compound targets the active site of the enzyme, preventing it from interacting with DNA and carrying out the methylation process .

Comparación Con Compuestos Similares

Similar Compounds

Zebularine: Another cytidine analog that inhibits DNA methyltransferases.

5-Azacytidine: A nucleoside analog used in cancer therapy for its ability to incorporate into DNA and RNA, leading to hypomethylation.

Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Uniqueness

DMT-2’-F-Bz-dC is unique due to its fluorine modification, which enhances its stability and resistance to enzymatic degradation. The presence of protecting groups also allows for selective deprotection and functionalization, making it a versatile tool in oligonucleotide synthesis .

Actividad Biológica

DMT-2'-F-Bz-dC, or 2'-fluoro-benzoyl-deoxycytidine, is a modified nucleoside phosphoramidite that has garnered attention for its enhanced biological activity in molecular biology and therapeutic applications. This compound features a 2'-fluoro modification at the ribose sugar and a benzoyl protecting group on the nucleobase, which significantly contributes to its stability and reactivity during oligonucleotide synthesis.

Structural Characteristics

The structural modifications of this compound enhance its properties:

- Molecular Formula : C₁₁H₁₃FN₂O₃

- Molecular Weight : Approximately 252.23 g/mol

- Key Features :

- 2'-Fluoro Group : Increases resistance to nuclease degradation.

- Benzoyl Protection : Enhances stability during oligonucleotide synthesis.

This compound primarily participates in the formation of phosphodiester bonds during oligonucleotide synthesis. The presence of the fluoro group enhances binding affinity to complementary DNA or RNA sequences, which is crucial for applications such as antisense therapy and RNA interference. The incorporation of this modified nucleotide into oligonucleotides allows for modulation of gene expression, making it valuable in therapeutic contexts.

Biological Activity and Applications

This compound exhibits significant biological activity due to its ability to form stable interactions with nucleic acids.

Key Applications:

- Gene Expression Modulation : It can be incorporated into oligonucleotides that regulate gene expression.

- Therapeutic Agents : Its stability against enzymatic degradation makes it suitable for in vivo applications.

- Antisense Therapy : Used to design oligonucleotides that can bind to specific mRNA targets, inhibiting their translation.

Comparative Analysis

The following table summarizes the key differences between this compound and other modified nucleotides:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | 2'-Fluoro modification, benzoyl protection | Enhanced stability and reactivity |

| 2'-Fluoro-deoxycytidine | Basic structure without protecting groups | Less stable than this compound |

| DMT-2'-O-methyl-deoxycytidine | O-methyl modification at the 2' position | Improved solubility and stability |

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological contexts:

- Oligonucleotide Synthesis : Studies indicate that oligonucleotides synthesized with this compound show improved binding affinities compared to those synthesized with unmodified nucleotides. This is attributed to the unique structural characteristics that allow for better base stacking and hydrogen bonding with complementary strands .

- Therapeutic Applications : In a study exploring the use of modified nucleotides in cancer therapy, this compound was shown to effectively inhibit target gene expression in cancer cell lines, demonstrating its potential as a therapeutic agent .

- Stability Testing : Comparative stability tests revealed that oligonucleotides containing this compound were significantly more resistant to nuclease degradation than their unmodified counterparts, thus supporting their use in therapeutic settings .

Propiedades

IUPAC Name |

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-SHERYBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743380 | |

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154771-33-2 | |

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.